Selenophene-2-carbohydrazide
Description
Selenophene-2-carbohydrazide: is a selenium-containing heterocyclic compound. It belongs to the class of selenophenes, which are known for their unique chemical properties and potential applications in various fields such as medicine, materials science, and organic synthesis. The presence of selenium in the molecular structure imparts distinctive characteristics to the compound, making it a subject of interest in scientific research.
Properties
Molecular Formula |
C5H6N2OSe |
|---|---|
Molecular Weight |
189.08 g/mol |
IUPAC Name |
selenophene-2-carbohydrazide |
InChI |
InChI=1S/C5H6N2OSe/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) |
InChI Key |
MFDUKLTWTUVBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenophene-2-carbohydrazide typically involves the cyclization of appropriate precursors containing selenium. One common method is the reaction of 2-bromophenylhydrazine with potassium selenocyanate in the presence of a base such as cesium carbonate. The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Selenophene-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of selenium and the hydrazide functional group in the molecule.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound to form selenophene-2-carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding hydrazine derivatives.
Major Products Formed: The major products formed from these reactions include selenophene-2-carboxylic acids, selenophene-2-hydrazines, and various substituted selenophenes, depending on the reagents and reaction conditions used .
Scientific Research Applications
Chemistry: Selenophene-2-carbohydrazide is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecular architectures, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound has shown potential as an antioxidant and anticancer agent. Its ability to interact with biological molecules and modulate cellular pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including semiconductors and light-emitting diodes (LEDs). Its unique electronic properties contribute to the performance and efficiency of these materials .
Mechanism of Action
The mechanism of action of selenophene-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the modulation of enzyme activity. Additionally, the hydrazide group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Thiophene-2-carbohydrazide: Similar to selenophene-2-carbohydrazide but contains sulfur instead of selenium. It exhibits different reactivity and biological activity due to the presence of sulfur.
Furan-2-carbohydrazide: Contains oxygen instead of selenium.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinctive electronic and chemical properties. This uniqueness makes it valuable in applications where selenium’s properties are advantageous, such as in the development of new drugs and advanced materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
